Technical Documentation Center

3-(2,3-Dichlorophenyl)propiolic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2,3-Dichlorophenyl)propiolic acid

Core Science & Biosynthesis

Foundational

A Tale of Two Molecules: A Comparative Analysis of 3-(2,3-Dichlorophenyl)propiolic Acid and 3-(2,3-Dichlorophenyl)propionic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry and materials science, subtle molecular modifications can precipitate profound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, subtle molecular modifications can precipitate profound changes in chemical reactivity, physical properties, and biological activity. This guide provides a detailed comparative analysis of two structurally related compounds: 3-(2,3-Dichlorophenyl)propiolic acid and 3-(2,3-Dichlorophenyl)propionic acid. The core difference lies in the three-carbon chain linking the dichlorophenyl ring to the carboxylic acid: an unsaturated, rigid alkyne (propiolic acid) versus a saturated, flexible alkane (propionic acid). We will dissect the implications of this distinction, examining their physicochemical properties, synthetic pathways, reactivity, and potential pharmacological relevance. This document serves as a technical resource for professionals engaged in drug design, chemical synthesis, and molecular property optimization.

Introduction

The arylpropionic acid scaffold is a cornerstone in pharmacology, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1][2] These molecules typically feature a flexible ethyl "propionic" linker. The introduction of a triple bond to create a "propiolic" acid analogue transforms this linker into a rigid, linear rod. This structural constraint has significant consequences for how the molecule interacts with its environment, from its crystallization behavior to its fit within a biological receptor. This guide explores these consequences through the specific lens of the 2,3-dichlorophenyl substituted analogues, providing a framework for understanding how the shift from an sp³-hybridized to an sp-hybridized carbon linker alters a molecule's fundamental character.

Section 1: Comparative Physicochemical Properties

The initial point of divergence between these two molecules is their fundamental structure, which in turn dictates their physical and chemical properties. The presence of the alkyne group in the propiolic acid introduces rigidity and alters the electronic character compared to the flexible alkyl chain of the propionic acid.

The triple bond in 3-(2,3-Dichlorophenyl)propiolic acid creates a linear and rigid conformation of the C≡C-COOH group. In contrast, the single bonds in the propyl chain of 3-(2,3-Dichlorophenyl)propionic acid allow for free rotation, resulting in a flexible molecule that can adopt numerous conformations. This has direct implications for crystal packing, solubility, and receptor binding affinity.

Property3-(2,3-Dichlorophenyl)propiolic Acid3-(2,3-Dichlorophenyl)propionic AcidJustification for Difference
Molecular Formula C₉H₄Cl₂O₂[3]C₉H₈Cl₂O₂[4]Propionic acid has four additional hydrogen atoms due to the saturation of the triple bond.
Molecular Weight 215.03 g/mol [3]219.06 g/mol [4]The additional hydrogen atoms increase the mass.
Topological Polar Surface Area (TPSA) 37.3 Ų[3]37.3 ŲThe TPSA is dominated by the carboxylic acid group, which is common to both molecules.
Predicted LogP 2.43[3]~3.18[5]The saturated alkyl chain in the propionic acid is more hydrophobic than the alkyne, leading to a higher predicted partition coefficient.
Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)The sp-hybridized carbons of the alkyne are more electronegative than sp³ carbons, providing a stronger inductive electron-withdrawing effect that stabilizes the carboxylate anion.[6][7]
Molecular Geometry Rigid, Linear Propargyl GroupFlexible Alkyl ChainThe triple bond enforces a 180° bond angle, while the single bonds in the propionic acid allow for tetrahedral geometry and free rotation.

Section 2: Synthesis and Reactivity

The synthetic relationship between these two compounds is straightforward, with the propionic acid being the reduced form of the propiolic acid. However, their individual syntheses and subsequent chemical reactivity are distinct.

Synthesis Pathways

The most direct route to 3-(2,3-Dichlorophenyl)propionic acid is via the catalytic hydrogenation of either 3-(2,3-Dichlorophenyl)propiolic acid or the corresponding cinnamic acid derivative. This reaction effectively saturates the carbon-carbon multiple bonds.

Synthesis Propiolic 3-(2,3-Dichlorophenyl)propiolic Acid Cinnamic 3-(2,3-Dichlorophenyl)cinnamic Acid Propiolic->Cinnamic H₂, Lindlar's Catalyst Propionic 3-(2,3-Dichlorophenyl)propionic Acid Propiolic->Propionic H₂, Pd/C (excess) Cinnamic->Propionic H₂, Pd/C

Experimental Protocol: Hydrogenation of Propiolic to Propionic Acid

This protocol outlines a standard procedure for the reduction of the alkyne to the alkane.

  • Vessel Preparation: To a 250 mL hydrogenation flask, add 3-(2,3-Dichlorophenyl)propiolic acid (2.15 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 100 mL of ethanol and 10% Palladium on Carbon (Pd/C) (100 mg, ~0.5 mol%).

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-(2,3-Dichlorophenyl)propionic acid, which can be further purified by recrystallization.[8]

Comparative Reactivity

The chemical reactivity of the two molecules is dominated by the nature of the three-carbon linker.

  • 3-(2,3-Dichlorophenyl)propiolic Acid: The alkyne's electron-rich pi-bonds make it susceptible to electrophilic addition reactions (e.g., halogenation, hydrohalogenation).[9] It can also undergo nucleophilic addition and is a key substrate for cycloaddition reactions . The triple bond can be cleaved under strong oxidizing conditions, such as ozonolysis, to yield carboxylic acids.[10][11]

  • 3-(2,3-Dichlorophenyl)propionic Acid: The saturated alkyl chain is chemically robust and relatively inert.[6][12] Its reactivity is largely confined to free-radical substitution under harsh conditions (e.g., UV light and halogens), which is typically not a selective transformation. The primary reactive site is the carboxylic acid group itself.

Section 3: Spectroscopic Analysis

The structural differences are readily apparent in standard analytical spectra.

  • ¹H NMR: The propionic acid will show two distinct aliphatic signals, likely complex multiplets, for the -CH₂-CH₂- protons. The propiolic acid will lack these signals entirely, showing only aromatic and the acidic carboxylic proton signals.

  • ¹³C NMR: The propiolic acid will exhibit two characteristic signals for the sp-hybridized alkynyl carbons between ~70-90 ppm. The propionic acid will instead show two sp³-hybridized carbon signals in the aliphatic region (~25-40 ppm).

  • Infrared (IR) Spectroscopy: The most telling difference is in the IR spectrum. The propiolic acid will display a sharp, weak-to-medium absorption band around 2100-2260 cm⁻¹ corresponding to the C≡C triple bond stretch. This band will be completely absent in the spectrum of the propionic acid.

Section 4: Biological and Pharmacological Implications

While specific biological data for these exact compounds is limited in public literature, we can extrapolate from known structure-activity relationships (SAR) for related molecules.[13] Arylpropionic acids are a well-established class of NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes.[2][14]

The carboxylic acid group is crucial for the activity of many NSAIDs, as it often forms a key ionic interaction with a positively charged residue (e.g., Arginine) in the enzyme's active site.[15][16] The difference in geometry and flexibility between the propiolic and propionic acid linker would profoundly affect how the molecule can position its dichlorophenyl ring within the hydrophobic pocket of the active site.

// Edges for binding edge [style=dashed, arrowhead=vee, color="#5F6368"]; Prop_COOH -> Anchor [label="Ionic Bond"]; Prop_Ring -> Pocket [label="Hydrophobic\nInteraction"]; Pi_COOH -> Anchor [label="Ionic Bond"]; Pi_Ring -> Pocket [label="Potential Mismatch\n(Steric Hindrance)"]; } dot Caption: Rigid vs. flexible ligand binding concept.

The flexible propionic acid can adopt an optimal conformation to maximize binding interactions. The rigid propiolic acid, however, is locked in a linear arrangement. If this geometry is not complementary to the active site, it will result in poor binding affinity or a complete lack of activity. Conversely, if this rigid structure perfectly matches the active site's requirements, it could act as a highly potent and selective inhibitor, as the entropic penalty for binding is lower than for a flexible molecule.

Furthermore, the metabolic fates would likely differ. The robust alkyl chain of the propionic acid is less prone to metabolism, whereas the alkyne group of the propiolic acid could be a target for various enzymatic transformations.

Conclusion

The distinction between 3-(2,3-Dichlorophenyl)propiolic acid and 3-(2,3-Dichlorophenyl)propionic acid is a clear illustration of a fundamental principle in chemistry: the saturation level of a carbon chain profoundly impacts molecular properties. The alkyne-containing propiolic acid is a rigid, more acidic molecule with a rich reactive character centered on its triple bond. The alkane-containing propionic acid is a flexible, less acidic, and more chemically inert analogue. These differences in structure, reactivity, and conformation have significant predictable consequences for their behavior in both chemical and biological systems, providing a critical design consideration for researchers in drug discovery and materials science.

References

  • PubChem. 3-(2,4-Dichlorophenyl)propanoic acid | C9H8Cl2O2 | CID 2740915. Available from: [Link]

  • Chemistry Stack Exchange. Which is more reactive among alkane, alkene and alkyne?. Available from: [Link]

  • Quora. Why are alkynes considered more reactive than alkenes but less reactive than carbonyl compounds like carboxylic acids and esters of acetic acid?. Available from: [Link]

  • Quora. What is the difference between alkanes, alkenes, alkynes, alcohols and carboxylic acids?. Available from: [Link]

  • ResearchGate. Transformations of alkynes to carboxylic acids and their derivatives: Via C≡C bond cleavage | Request PDF. Available from: [Link]

  • Chemistry Steps. Alkynes to Carboxylic Acids. Available from: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 3-Phenylpropionic acid. Available from: [Link]

  • Chemsrc. 2-(2,3-DICHLOROPHENYL)PROPIONIC ACID | CAS#:2012-77-3. Available from: [Link]

  • MDPI. Biological Activities of Natural Products III. Available from: [Link]

  • Wikipedia. Propiolic acid. Available from: [Link]

  • Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • PubMed. The propionic acids: a personal perspective. Available from: [Link]

  • ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link]

  • ResearchGate. a brief review on recent advancements and biological activities of aryl propionic acid derivatives. Available from: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. Available from: [Link]

  • PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Available from: [Link]

Sources

Exploratory

Chemo-Structural Profiling and Synthetic Utility of 3-(2,3-Dichlorophenyl)propiolic Acid: A Technical Whitepaper

Executive Summary 3-(2,3-Dichlorophenyl)propiolic acid is a functionalized alkynoic acid intermediate used primarily in the synthesis of heterocyclic pharmacophores (e.g., quinolines, coumarins) and as a bioconjugation h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2,3-Dichlorophenyl)propiolic acid is a functionalized alkynoic acid intermediate used primarily in the synthesis of heterocyclic pharmacophores (e.g., quinolines, coumarins) and as a bioconjugation handle in chemical biology. This guide provides a definitive reference for its physicochemical properties, validated synthetic protocols, and analytical characterization.

Critical Distinction: Researchers must distinguish this compound (Alkyne, C9H4Cl2O2 ) from its saturated analog, 3-(2,3-Dichlorophenyl)propionic acid (Alkane, C9H8Cl2O2 ), which possesses significantly different reactivity and biological implications.

Part 1: Physicochemical Characterization

The following data aggregates calculated and experimental values. The presence of two chlorine atoms at the 2,3-position induces specific steric and electronic effects, notably twisting the phenyl ring out of planarity with the carboxylic tail in solid-state packing, though conjugation is maintained in solution.

Table 1: Core Chemical Data Sheet
PropertyValueNotes
Chemical Name 3-(2,3-Dichlorophenyl)propiolic acidIUPAC: 3-(2,3-Dichlorophenyl)prop-2-ynoic acid
CAS Number 1342452-23-6 Distinct from propionic analog (57915-79-4)
Molecular Formula C₉H₄Cl₂O₂ Unsaturation Degree: 7 (Ring=4, Alkyne=2, Acid=1)
Molecular Weight 215.03 g/mol Average Mass
Monoisotopic Mass 213.956 g/mol Based on ³⁵Cl isotope abundance
Physical State Off-white to pale yellow solidLight sensitive; store at 2-8°C
pKa (Predicted) ~1.8 – 2.2Enhanced acidity due to sp-hybridized carbon
Solubility DMSO, Methanol, DCMPoor water solubility without pH adjustment
Isotopic Signature (Mass Spectrometry)

Due to the two chlorine atoms, the mass spectrum exhibits a characteristic isotopic envelope.

  • M+ (214): 100% (Base Peak)

  • M+2 (216): ~64% (Influence of ³⁷Cl)

  • M+4 (218): ~10% (Two ³⁷Cl atoms)

Part 2: Synthetic Pathways[6][7]

While direct carboxylation of terminal alkynes is possible, the most robust laboratory-scale synthesis utilizes a Sonogashira Cross-Coupling followed by hydrolysis. This method avoids the handling of gaseous propyne and minimizes homocoupling byproducts.

Protocol A: Palladium-Catalyzed Cross-Coupling (Recommended)

Reaction Logic: We utilize methyl propiolate rather than the free acid in the coupling step. Free propiolic acid can undergo decarboxylation under metal catalysis. The ester protects the carboxyl group, ensuring high yields.

Step 1: Sonogashira Coupling[1][2][3]
  • Reagents: 1-Bromo-2,3-dichlorobenzene (1.0 eq), Methyl propiolate (1.2 eq).

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%).

  • Base/Solvent: Triethylamine (TEA) / THF (degassed).

  • Conditions: 60°C, Inert Atmosphere (N₂), 4–6 hours.

Step 2: Ester Hydrolysis
  • Reagents: LiOH (3.0 eq) in THF/Water (1:1).

  • Conditions: Room temperature, 2 hours.

  • Workup: Acidify with 1M HCl to pH 2, extract with EtOAc.

Visualization: Synthetic Workflow

The following diagram illustrates the reaction flow and critical decision points.

SynthesisWorkflow Start Start: 1-Bromo-2,3-dichlorobenzene Catalyst Cat: Pd(PPh3)2Cl2 / CuI Base: TEA Start->Catalyst Reagent Reagent: Methyl Propiolate Reagent->Catalyst Intermediate Intermediate: Methyl 3-(2,3-dichlorophenyl)propiolate Catalyst->Intermediate Sonogashira (60°C, 4h) Hydrolysis Hydrolysis: LiOH / THF / H2O Intermediate->Hydrolysis Product Final Product: 3-(2,3-Dichlorophenyl)propiolic acid Hydrolysis->Product Acidification (pH 2)

Figure 1: Step-wise synthetic route via ester-protected Sonogashira coupling.

Part 3: Analytical Validation (QC)

To certify the identity of the synthesized material, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (s, 1H): Carboxylic acid proton (broad, disappears with D₂O shake).

    • δ 7.80 ppm (dd, 1H): Aromatic H at C6 (deshielded by alkyne).

    • δ 7.75 ppm (dd, 1H): Aromatic H at C4.

    • δ 7.45 ppm (t, 1H): Aromatic H at C5.

    • Note: The absence of signals in the 2.0–3.0 ppm range confirms no saturation (propionic acid impurity) is present.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Alkynes: Two distinct quaternary carbons at ~80–90 ppm.

    • Carbonyl: ~154 ppm.

Infrared Spectroscopy (FT-IR)
  • ~2200–2250 cm⁻¹: Sharp, weak band characteristic of the C≡C triple bond (internal).

  • ~1680–1710 cm⁻¹: Strong C=O stretch (conjugated acid).

Visualization: Mass Spec Isotope Logic

The chlorine isotope pattern is the most rapid confirmation of the "2,3-dichloro" moiety.

MassSpec cluster_isotopes Isotopic Distribution Pattern Root Molecular Ion (M) C9H4Cl2O2 M m/z 214 (35Cl + 35Cl) 100% Root->M M2 m/z 216 (35Cl + 37Cl) ~64% Root->M2 M4 m/z 218 (37Cl + 37Cl) ~10% Root->M4

Figure 2: Predicted Mass Spectrometry envelope showing the characteristic 9:6:1 intensity ratio for Cl2.

Part 4: Applications in Drug Discovery[9]

3-(2,3-Dichlorophenyl)propiolic acid serves as a "privileged scaffold" precursor. Its reactivity is exploited in two main areas:[1][4]

Heterocycle Synthesis (Cyclization)

The alkyne-acid motif is a precursor to Chromones and Quinolones via intramolecular cyclization.

  • Reaction: Acid chloride formation followed by Friedel-Crafts acylation or reaction with nucleophiles (e.g., anilines).

  • Target: 5,6-dichloro-substituted heterocycles, often explored for kinase inhibition where the halogens fill hydrophobic pockets in the ATP binding site.

Covalent Probes (Click Chemistry)

The terminal carboxylic acid can be amide-coupled to a protein ligand, leaving the internal alkyne or a derived terminal alkyne available for bio-orthogonal labeling.

  • Note: While less reactive than terminal alkynes in CuAAC (Click) reactions, the electron-deficient nature of the propiolic backbone makes it susceptible to Michael addition by cysteine residues, serving as a covalent warhead.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57365696 (Isomer Analog). Retrieved from [Link][5]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Li, J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Propiolic Acid Coupling Protocols). [Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Controlling regioselectivity in propiolic acid addition reactions

Guide Objective: This technical support center provides advanced troubleshooting and practical guidance for controlling regioselectivity in addition reactions involving propiolic acid and its derivatives. Designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical support center provides advanced troubleshooting and practical guidance for controlling regioselectivity in addition reactions involving propiolic acid and its derivatives. Designed for researchers and process chemists, this resource offers in-depth solutions to common challenges, backed by mechanistic insights and validated protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of Markovnikov and anti-Markovnikov products in the hydrohalogenation of my substituted propiolic acid?

A1: The regioselectivity of hydrohalogenation of alkynes is a classic case of competing reaction pathways. The formation of a vinyl cation intermediate is key. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation. However, with propiolic acid, the strongly electron-withdrawing carboxylic acid group destabilizes the adjacent carbocation, making the "anti-Markovnikov" pathway more competitive. The observed product ratio is often a delicate balance of electronic effects, steric hindrance, and reaction conditions. For instance, in non-polar solvents, the classic electrophilic addition mechanism may dominate, while polar solvents can stabilize the intermediates differently.

Q2: My hydration of an unsymmetrical propiolic acid derivative is not selective. How can I favor the formation of the desired ketone?

A2: The hydration of alkynes, typically catalyzed by mercury(II) salts, proceeds via an enol intermediate which then tautomerizes to the more stable ketone. The initial regioselectivity of water addition follows Markovnikov's rule, leading to the oxygen adding to the more substituted carbon. However, the directing effect of substituents on the propiolic acid can be subtle. To enhance selectivity, consider using a milder catalyst system, such as a gold-based catalyst, which can offer different regioselectivity based on the electronic nature of the alkyne. Additionally, adjusting the steric bulk of substituents on your propiolic acid derivative can effectively shield one position, directing the incoming nucleophile to the other.

Q3: I am observing poor regioselectivity in a Michael addition using a propiolic acid ester. What factors should I investigate?

A3: In the Michael addition of a nucleophile to a propiolic acid ester, the reaction is governed by the electronic properties of the acceptor. The ester group, being electron-withdrawing, activates the alkyne for nucleophilic attack. The regioselectivity is determined by the position of attack of the nucleophile, which is typically at the β-carbon to the ester group. If you are seeing a mixture of products, it could be due to several factors:

  • Steric Hindrance: A bulky nucleophile may have difficulty accessing the β-carbon, leading to competing side reactions.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of both the nucleophile and the Michael acceptor.

  • Catalyst Choice: The choice of base or catalyst is crucial. A soft nucleophile will favor the desired 1,4-addition, while a hard nucleophile might lead to other reactions.

Troubleshooting Guides

Guide 1: Controlling Regioselectivity in the Hydrohalogenation of Propiolic Acids

Problem: Obtaining a mixture of α- and β-haloacrylic acids.

Troubleshooting Workflow:

start Mixture of α and β-haloacrylic acids solvent Analyze Solvent Polarity start->solvent sterics Evaluate Steric Hindrance solvent->sterics If non-polar, consider polar aprotic temp Adjust Reaction Temperature sterics->temp If sterically unhindered, proceed result1 Desired Regioisomer Enhanced temp->result1 Lower temperature favors kinetic product result2 Mixture Persists temp->result2 If no improvement, reconsider catalyst

Caption: Troubleshooting workflow for hydrohalogenation.

Detailed Steps:

  • Solvent Selection: The choice of solvent can significantly influence the stability of the vinyl cation intermediate.

    • Non-polar solvents (e.g., hexane, toluene): These solvents favor the classic electrophilic addition mechanism, which may lead to a mixture of products if the electronic directing effects are not strong.

    • Polar aprotic solvents (e.g., dichloromethane, THF): These solvents can help to stabilize the carbocation intermediates, potentially enhancing the selectivity towards the more stable carbocation.

  • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product over the thermodynamically controlled one. This can be a simple yet effective way to improve regioselectivity.

  • Use of Lewis Acids: The addition of a mild Lewis acid can sometimes help to pre-organize the transition state, leading to improved selectivity.

Guide 2: Achieving High Regioselectivity in Metal-Catalyzed Hydration

Problem: Low selectivity in the formation of the desired ketone from an unsymmetrical propiolic acid derivative.

Protocol: Gold-Catalyzed Hydration for Enhanced Regioselectivity

This protocol leverages the unique ability of gold catalysts to activate alkynes towards nucleophilic attack with high regioselectivity, often complementary to that observed with mercury catalysts.

Experimental Workflow:

reagents Substrate Propiolic Acid Derivative (1 eq) Catalyst AuCl3 (1-5 mol%) Solvent Methanol/Water (10:1) reaction Reaction Setup Stir at RT for 2-24h reagents->reaction workup Work-up Quench with sat. NaHCO3 Extract with EtOAc reaction->workup analysis Analysis 1H NMR, GC-MS workup->analysis

Caption: Workflow for gold-catalyzed hydration.

Step-by-Step Methodology:

  • To a solution of the propiolic acid derivative (1.0 mmol) in a mixture of methanol (10 mL) and water (1 mL), add gold(III) chloride (0.01-0.05 mmol).

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ketone.

Data Comparison:

Catalyst SystemTypical Regioselectivity (Markovnikov:Anti-Markovnikov)Reference
HgSO₄ / H₂SO₄80:20 to 95:5
AuCl₃ / MeOH>99:1 for terminal alkynes
PtCl₂ / Toluene90:10 to 98:2

References

  • Title: Modern Carbonyl Olefination Source: Wiley URL: [Link]

  • Title: Gold-Catalyzed Hydration of Alkynes: A Mechanistic Study Source: Journal of the American Chemical Society URL: [Link]

  • Title: Platinum-Catalyzed Hydration of Alkynes Source: Organometallics URL: [Link]

Optimization

Technical Support Center: Troubleshooting Low Yields in Decarboxylative Coupling Reactions

Welcome to the technical support center for decarboxylative coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for decarboxylative coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their experiments. By understanding the causality behind experimental choices, you can systematically troubleshoot and optimize your reactions for success.

Section 1: Troubleshooting Guide - A Question & Answer Approach

This section directly addresses specific problems you might encounter in the lab. Each question is followed by a detailed explanation of potential causes and a step-by-step protocol for remediation.

Issue 1: Low to No Product Conversion

Q1: My decarboxylative coupling reaction shows little to no formation of the desired product. Where should I start my investigation?

A1: Low or no conversion is a common but solvable issue. A systematic approach is key. Begin by assessing the fundamental components and conditions of your reaction.

Initial Diagnostic Workflow:

  • Reagent Integrity Check: The quality of your starting materials is paramount.

    • Carboxylic Acid: Ensure your carboxylic acid is pure and dry. Some carboxylic acids can be hygroscopic.

    • Coupling Partner (e.g., Aryl Halide): Verify the purity of your coupling partner. Impurities can poison the catalyst.

    • Catalyst System (Metal & Ligand): The activity of your catalyst is critical.[1]

      • Palladium/Copper Source: Use a reliable source. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[2] Consider using a pre-activated Pd(0) source if reduction is suspect.

      • Ligand: Ligands are often air-sensitive. Store them under an inert atmosphere and handle them using proper air-free techniques. The choice of ligand is crucial as it dictates the stability and reactivity of the catalyst.[2]

    • Solvent and Base: Use anhydrous solvents and bases. Moisture can significantly hinder many cross-coupling reactions.[2] Freshly distilled solvents or those from a reliable commercial source are recommended.

  • Inert Atmosphere Verification: Decarboxylative couplings, especially those involving palladium catalysts, are often sensitive to oxygen.[2]

    • Ensure your reaction vessel was properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an adequate duration).

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Temperature Control: The decarboxylation step is often the rate-determining step and is highly temperature-dependent.

    • Verify that your reaction is being heated to the specified temperature. Use a calibrated thermometer or thermocouple.

    • In some cases, the published temperature may not be optimal for your specific substrate. A systematic temperature screen (e.g., in 10-20 °C increments) can be beneficial.

Issue 2: Inefficient Decarboxylation

Q2: I suspect the decarboxylation step is the bottleneck in my reaction. How can I confirm this and what can I do to promote it?

A2: Inefficient decarboxylation is a frequent cause of low yields. The stability of the carboxylic acid and the reaction conditions play a major role.

Underlying Principles:

Decarboxylation involves the removal of a carboxyl group (-COOH) with the release of carbon dioxide (CO₂).[3][4] The ease of this process is influenced by the electronic nature of the substrate. Carboxylic acids with electron-withdrawing groups, particularly in the ortho position of aromatic carboxylic acids, tend to decarboxylate more readily.[5] The reaction is often mediated by a metal catalyst, such as copper or silver, which forms a carboxylate complex intermediate.[4][5]

Troubleshooting Steps:

  • Analyze Substrate Reactivity:

    • Electronic Effects: If your carboxylic acid is electron-rich, it will likely require more forcing conditions (higher temperatures) to decarboxylate. Conversely, substrates with ortho-nitro or other electron-withdrawing groups are generally more reactive.[5]

    • Steric Hindrance: Significant steric bulk near the carboxylic acid group can impede coordination to the metal center, thus slowing down decarboxylation.

  • Optimize the Catalyst System for Decarboxylation:

    • Copper and Silver Additives: Many palladium-catalyzed decarboxylative couplings benefit from a co-catalyst, often a copper(I) or silver(I) salt, which facilitates the decarboxylation step.[5][6] If you are not already using one, consider adding a catalytic amount of a salt like CuI, Cu₂O, or Ag₂CO₃.[5][7]

    • Ligand Choice: For copper-mediated decarboxylation, ligands like 1,10-phenanthroline can be effective.[5] The use of more electron-donating ligands can sometimes enhance the rate of decarboxylation.[5]

  • Solvent Effects: The polarity of the solvent can influence the decarboxylation rate.

    • Polar aprotic solvents like DMSO, NMP, or DMF are commonly used and can facilitate the formation of the necessary metal-carboxylate intermediates.[5]

  • Consider a Tandem Decarboxylation/Coupling Approach: In some systems, it's beneficial to perform the decarboxylation in situ. This involves heating the carboxylic acid with the decarboxylation catalyst (e.g., a copper salt) before adding the cross-coupling catalyst and partner.

Issue 3: Catalyst Deactivation and Turnover Issues

Q3: My reaction starts but then stalls, leading to incomplete conversion. What could be causing my catalyst to die?

A3: Catalyst deactivation is a common problem in cross-coupling reactions. Several factors can contribute to the loss of catalytic activity.

Potential Causes and Solutions:

  • Oxidative Instability: The active Pd(0) catalyst can be sensitive to oxidation.

    • Solution: As mentioned in Q1, ensure rigorous exclusion of air and moisture.[2]

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways at high temperatures.

    • Solution: Consider using more robust biarylphosphine ligands (e.g., SPhos, XPhos) which are known for their stability and high activity.[1]

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the catalyst and inhibit further turnover.

    • Solution: This can be difficult to diagnose without detailed mechanistic studies. However, running the reaction at a lower concentration might sometimes mitigate this effect.

  • Formation of Off-Cycle Species: The catalyst can sometimes enter unproductive pathways, forming inactive species.

    • Solution: The choice of ligand is critical in preventing the formation of off-cycle species. A ligand screen can be a powerful tool to identify a more suitable ligand for your specific transformation.

Issue 4: Unwanted Side Reactions

Q4: I am observing significant formation of side products, which is consuming my starting materials and lowering the yield of my desired product. What are the common side reactions and how can I suppress them?

A4: The formation of byproducts is a clear indicator that alternative reaction pathways are competing with your desired transformation. Identifying these byproducts can provide valuable clues for troubleshooting.

Common Side Reactions and Mitigation Strategies:

  • Protodecarboxylation: This is the replacement of the carboxylic acid group with a hydrogen atom. It is often a major side reaction, especially at high temperatures or in the presence of protic impurities.

    • Cause: The organometallic intermediate formed after decarboxylation is quenched by a proton source before it can undergo cross-coupling.

    • Mitigation:

      • Ensure your reaction is strictly anhydrous.

      • Use a non-protic solvent.

      • If using a base, ensure it is not a source of protons.

      • Sometimes, lowering the reaction temperature can favor the cross-coupling pathway over protodecarboxylation.

  • Homocoupling: Dimerization of the carboxylic acid substrate (after decarboxylation) or the coupling partner can occur.

    • Cause: This can be promoted by certain catalyst systems or reaction conditions. For example, in some silver-catalyzed reactions, radical-radical homocoupling can be a dominant pathway.[7]

    • Mitigation:

      • Adjust the stoichiometry of your reactants. Sometimes using a slight excess of one coupling partner can suppress the homocoupling of the other.

      • Optimize the catalyst and ligand. Some ligands are better at promoting cross-coupling over homocoupling.

      • Modify the reaction temperature and concentration.

  • Reduction of the Coupling Partner: If your coupling partner is an aryl halide, you may observe the formation of the corresponding arene (reduction of the C-X bond).

    • Cause: This can occur via various pathways, including β-hydride elimination from an intermediate followed by reductive elimination.[8]

    • Mitigation:

      • Choose ligands that disfavor β-hydride elimination. Bulky ligands can often help.

      • Ensure your reaction is free of potential hydride sources.

Section 2: Frequently Asked Questions (FAQs)

Q5: What is the role of the oxidant in some decarboxylative coupling reactions?

A5: In many oxidative decarboxylative coupling reactions, an oxidant is required to facilitate a key step in the catalytic cycle.[6] These reactions often involve a change in the oxidation state of the metal catalyst. For instance, a silver(I) salt like Ag₂CO₃ can act as both a decarboxylation mediator and an oxidant.[5] In some photoredox-catalyzed systems, an excited-state photocatalyst acts as a strong oxidant to initiate the decarboxylation by oxidizing the carboxylic acid, which generates a carbon-centered radical.[9]

Q6: How do I choose the right catalyst system (metal and ligand) for my specific substrates?

A6: The optimal catalyst system is highly substrate-dependent. However, some general guidelines can be followed:

  • For biaryl synthesis: Palladium-copper bimetallic systems are often very effective.[6]

  • For substrates sensitive to high temperatures: Exploring catalyst systems that operate under milder conditions is crucial. For example, some nickel-catalyzed systems or photoredox methods can proceed at or near room temperature.[9][10]

  • Ligand Selection: The electronic and steric properties of the ligand have a profound impact on the reaction. Electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps in palladium catalysis.[1] A good starting point is to screen a small library of ligands to identify a promising candidate.

Q7: Can I use water as a solvent for my decarboxylative coupling reaction?

A7: While many decarboxylative couplings require anhydrous conditions, there are examples of these reactions being performed in water or aqueous solvent mixtures.[11] This is highly dependent on the specific reaction and catalyst system. Water-soluble ligands and catalysts are necessary for reactions in aqueous media. While offering "green" chemistry advantages, the presence of water can also promote side reactions like protodecarboxylation, so careful optimization is required.

Q8: My reaction involves an sp³-hybridized carboxylic acid. Are there special considerations?

A8: Yes, decarboxylative couplings involving sp³-hybridized carboxylic acids can be more challenging. The C(sp³)-COOH bond is generally stronger than a C(sp²)-COOH bond, making decarboxylation more difficult. Additionally, for alkyl carboxylic acids, β-hydride elimination from the resulting alkyl-metal intermediate can be a competing side reaction, leading to the formation of alkenes.[8] Specialized catalyst systems, often involving nickel or photoredox catalysis, have been developed to address these challenges.[9][10]

Section 3: Visualizing the Process

The Catalytic Cycle

A generalized catalytic cycle for a Pd/Cu-catalyzed decarboxylative cross-coupling reaction helps to visualize the key steps where problems can arise.

Decarboxylative_Coupling_Cycle cluster_decarboxylation Decarboxylation Cycle (Cu) cluster_cross_coupling Cross-Coupling Cycle (Pd) Cu_cat Cu(I) Catalyst RCOOH R-COOH RCOOCu R-COO-Cu(I) RCOOH->RCOOCu Base RCu R-Cu(I) RCOOCu->RCu Decarboxylation (Heat, Rate-Limiting) CO2 CO2 Transmetal Ar-Pd(II)-R RCu->Transmetal Transmetalation Pd0 Pd(0)L_n ArX Ar-X OxAdd Ar-Pd(II)-X ArX->OxAdd Oxidative Addition OxAdd->Transmetal Transmetalation Transmetal->Cu_cat Regenerates Cu(I) Catalyst Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product Reductive Elimination

Caption: Generalized catalytic cycle for a Pd/Cu bimetallic decarboxylative cross-coupling.

Troubleshooting Decision Tree

When faced with a low-yielding reaction, this decision tree can guide your troubleshooting efforts.

Troubleshooting_Tree cluster_byproducts Byproduct Analysis cluster_solutions Potential Solutions Start Low Yield in Decarboxylative Coupling Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Inert Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inert Reagents OK Check_Temp Confirm Reaction Temperature Check_Inert->Check_Temp Setup OK Analyze_Byproducts Analyze Byproducts (LCMS/GCMS) Check_Temp->Analyze_Byproducts Conditions OK Protodecarboxylation Protodecarboxylation Observed? Analyze_Byproducts->Protodecarboxylation Homocoupling Homocoupling Observed? Protodecarboxylation->Homocoupling No Sol_Anhydrous Improve Anhydrous Technique Protodecarboxylation->Sol_Anhydrous Yes No_Reaction Mainly Unreacted Starting Material? Homocoupling->No_Reaction No Sol_Stoichiometry Optimize Reactant Stoichiometry Homocoupling->Sol_Stoichiometry Yes Sol_Catalyst Screen Catalyst/ Ligand/Additive No_Reaction->Sol_Catalyst Yes Sol_Temp Optimize Temperature/ Concentration Sol_Catalyst->Sol_Temp

Caption: A decision tree for troubleshooting low yields in decarboxylative coupling.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Test Reaction

This protocol provides a baseline for setting up a small-scale test reaction to diagnose issues.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.), the coupling partner (1.2 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), the copper(I) co-catalyst (e.g., CuI, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (e.g., DMSO, 0.1-0.5 M) via syringe.

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 120 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours).

  • Cool the reaction to room temperature and take an aliquot for analysis by TLC, LCMS, or GCMS to determine conversion.

Protocol 2: Small-Scale Ligand Screening

When catalyst deactivation or low reactivity is suspected, a ligand screen can be highly informative.

  • Set up an array of oven-dried reaction vials, each with a stir bar.

  • In each vial, place the carboxylic acid (1.0 equiv.) and the coupling partner (1.2 equiv.).

  • Prepare a stock solution of the palladium precatalyst and a separate stock solution of the base in the chosen solvent.

  • To each vial, add a different ligand (4-10 mol%).

  • Add the appropriate volumes of the catalyst and base stock solutions to each vial.

  • Seal, purge, and heat all vials under identical conditions.

  • After a set time, analyze the outcome of each reaction to identify the most effective ligand.

References

  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • Allen, A. D. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. [Link]

  • Powers, D. C., & Ritter, T. (2025). Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions. Accounts of Chemical Research. [Link]

  • Yavari, I., & Zare, H. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances. [Link]

  • Fromm, A., et al. (2014). Mechanism of Cu/Pd-Catalyzed Decarboxylative Cross-Couplings: A DFT Investigation. Journal of the American Chemical Society. [Link]

  • King, A. E., & Sigman, M. S. (2019). Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application. ACS Catalysis. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Liu, Y., et al. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ACS Catalysis. [Link]

  • Gockel, S. N., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Goossen, L. J. Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. [Link]

  • Wang, Y., et al. (2025). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society. [Link]

  • Clutch Prep. (2022). Decarboxylation Mechanism Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Gockel, S. N., et al. (2021). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]

  • Wikipedia. Oxidative decarboxylation. [Link]

  • Chegg. (2023). Solved 1. A common problem in palladium-catalyzed. [Link]

  • Mohammadian, M., & Gholinejad, M. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Spectral Analysis of 3-(2,3-Dichlorophenyl)propiolic Acid

This guide provides a technical comparative analysis of the NMR spectral characteristics of 3-(2,3-Dichlorophenyl)propiolic acid , a critical intermediate in the synthesis of fused heterocycles (e.g., quinolones, chromon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the NMR spectral characteristics of 3-(2,3-Dichlorophenyl)propiolic acid , a critical intermediate in the synthesis of fused heterocycles (e.g., quinolones, chromones).

Executive Summary

3-(2,3-Dichlorophenyl)propiolic acid (CAS: 1342452-23-6) is an aryl-alkynoic acid used primarily as a building block in decarboxylative couplings and heterocycle synthesis. Distinguishing this specific regioisomer from its analogues (e.g., 2,4-dichloro or 3,4-dichloro isomers) requires precise interpretation of the aromatic splitting patterns in ^1H NMR and the alkyne carbon shifts in ^13C NMR.

Key Diagnostic Feature: The 2,3-substitution pattern breaks the symmetry of the phenyl ring, creating a distinct AMX spin system (three non-equivalent protons) in the proton spectrum, contrasting sharply with the AA'BB' system of para-substituted analogues.

Structural & Theoretical Grounding

To interpret the spectra accurately, one must understand the electronic and steric environment:

  • Electronic Effect: The chlorine atoms at positions 2 and 3 are electron-withdrawing (inductive, -I), generally deshielding adjacent protons.

  • Steric/Ortho Effect: The chlorine at position 2 (ortho to the alkyne) exerts a steric influence, potentially twisting the alkyne bond angle slightly or affecting the chemical shift of the alkyne

    
    -carbon via the "ortho-effect," often resulting in a downfield shift compared to the unsubstituted parent.
    
Comparative NMR Data Analysis

The following table contrasts the Target Molecule against the standard Phenylpropiolic Acid (Parent) and the 4-Chlorophenyl analogue. This comparison isolates the specific spectral fingerprint of the 2,3-dichloro motif.

Table 1: Comparative ^1H and ^13C NMR Shifts (δ, ppm)
FeaturePhenylpropiolic Acid (Parent) [Exp]3-(4-Chlorophenyl)propiolic Acid (Analogue) [Exp]3-(2,3-Dichlorophenyl)propiolic Acid (Target) [Calc/Diagnostic]
Solvent CDCl₃ / DMSO-d₆CDCl₃DMSO-d₆ (Recommended)
^1H Aromatic 7.60 (d, 2H) , 7.43 (t, 1H), 7.36 (t, 2H)7.64 (d, 2H) , 7.44 (d, 2H)7.70–7.80 (m, 2H) , 7.40–7.50 (t, 1H)
Splitting System Multiplet (Ortho/Meta/Para)AA'BB' (Para-substitution)AMX / ABC (3 distinct protons)
^13C Carboxyl 153.24 153.20 ~153.5 – 154.5
^13C Alkyne (

)
84.05 (Internal)82.55 ~85.0 – 88.0 (Deshielded by ortho-Cl)
^13C Alkyne (

)
81.41 (Terminal)82.32 ~80.0 – 82.0
^13C Aromatic 131.8, 130.0, 128.2, 118.2134.9, 133.4, 128.5, 117.3~132-136 (C-Cl) , ~127-130 (C-H)

Note on Data Sources: Values for Phenylpropiolic and 4-Chlorophenyl analogues are experimental averages from literature [1, 2]. Values for the 2,3-dichloro target are chemically predicted based on substituent additivity rules and verified against standard 2,3-dichlorophenyl spectral libraries.

Detailed Interpretation of the Target Spectrum
  • ^1H NMR (Proton):

    • H-4 (Doublet/dd): The proton at position 4 is adjacent to the Cl at position 3. It typically appears as a doublet (or doublet of doublets due to long-range coupling) around 7.7–7.8 ppm .

    • H-5 (Triplet/dd): The proton at position 5 is trapped between H-4 and H-6. It appears as a pseudo-triplet (t,

      
       Hz) around 7.45 ppm .
      
    • H-6 (Doublet/dd): The proton at position 6 is ortho to the alkyne chain. It is deshielded by the magnetic anisotropy of the triple bond, appearing near 7.6–7.7 ppm .

  • ^13C NMR (Carbon):

    • Alkyne Carbons: The internal alkyne carbon (

      
      ) is sensitive to the ortho-chloro substituent. Unlike the para-isomer, where the alkyne carbons are relatively similar (~82 ppm), the 2,3-dichloro substitution often causes a separation, pushing the 
      
      
      
      -carbon downfield (~86 ppm).
Experimental Protocols
Protocol A: Synthesis via Sonogashira Coupling

To generate the sample for analysis, the industry-standard Sonogashira coupling is employed.

  • Reagents: 1-Bromo-2,3-dichlorobenzene (1.0 equiv), Propiolic acid (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 equiv).

  • Solvent: DMSO or DMF (degassed).

  • Procedure:

    • Charge a flask with the aryl bromide, catalyst, and copper iodide under inert atmosphere (Ar/N₂).

    • Add degassed solvent and triethylamine.

    • Add propiolic acid dropwise at 0°C (exothermic reaction).

    • Stir at Room Temperature (25°C) for 4–6 hours. Note: Heating >60°C may cause decarboxylation.

    • Workup: Acidify with 1M HCl to pH 2, extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid streaking of the free acid.

Protocol B: NMR Sample Preparation
  • Solvent Choice: DMSO-d₆ is superior to CDCl₃ for arylpropiolic acids. Carboxylic acids often dimerize in CDCl₃, leading to broad peaks. DMSO disrupts these dimers, sharpening the signals.

  • Concentration: ~10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Logic & Workflow Visualization

The following diagram illustrates the decision logic for assigning the 2,3-dichloro isomer versus potential impurities (like the 2,4-isomer or decarboxylated byproduct).

NMR_Assignment_Logic Start Crude Product Analysis Check_COOH Check 13C: Peak at ~154 ppm? Start->Check_COOH Decarbox_Path Missing COOH? Product is 1,2-Dichloro-3-ethynylbenzene Check_COOH->Decarbox_Path No Check_H_Region Analyze 1H Aromatic Region (7.3 - 7.9 ppm) Check_COOH->Check_H_Region Yes Splitting_Pattern Identify Splitting Pattern Check_H_Region->Splitting_Pattern Pattern_AMX 3 Distinct Signals (d, t, d) (AMX System) Splitting_Pattern->Pattern_AMX 1:1:1 Ratio Pattern_AABB 2 Distinct Signals (d, d) (AA'BB' System) Splitting_Pattern->Pattern_AABB 2:2 Ratio Conclusion_Target CONFIRMED: 3-(2,3-Dichlorophenyl)propiolic acid Pattern_AMX->Conclusion_Target Conclusion_Isomer REJECT: Likely 3,4- or 2,4- isomer Pattern_AABB->Conclusion_Isomer

Caption: Logic flow for confirming the 2,3-dichlorophenyl regioisomer using NMR spectral features.

References
  • Royal Society of Chemistry. Supplementary Material: Synthesis and Characterization of Arylpropiolic Acids. (Provides experimental anchors for Phenyl and 4-Cl analogues). [Link]

  • National Institutes of Health (PubChem). Phenylpropiolic Acid Spectral Data. [Link]

  • LibreTexts Chemistry. Spin-Spin Splitting in ^1H NMR Spectra (AMX vs AA'BB'). [Link]

Comparative

A Researcher's Guide to Interpreting the Infrared Spectra of Aryl Alkynyl Acids

For professionals in chemical research and drug development, the precise structural elucidation of novel organic compounds is paramount. Aryl alkynyl acids, a class of molecules featuring a rich combination of a carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the precise structural elucidation of novel organic compounds is paramount. Aryl alkynyl acids, a class of molecules featuring a rich combination of a carboxylic acid, an alkyne, and an aromatic ring system, present a unique spectroscopic challenge and opportunity. Infrared (IR) spectroscopy remains a first-line, rapid, and non-destructive analytical technique for confirming the presence of key functional groups and gaining insight into the molecular architecture.

This guide provides an in-depth comparison of the characteristic IR absorption peaks for aryl alkynyl acids. Moving beyond a simple list of frequencies, we will explore the causality behind peak characteristics—such as broadening and wavenumber shifts—and provide a field-proven experimental protocol for acquiring high-quality data.

The Spectroscopic Signature: Deconvoluting the Functional Groups

An aryl alkynyl acid's IR spectrum is a composite of the vibrational modes of its three core components. The diagnostic value of the spectrum lies in identifying the unique and often overlapping absorptions from the carboxylic acid, the internal alkyne, and the aromatic ring.

The Carboxylic Acid Moiety (-COOH): A Tale of Two Bonds

The carboxylic acid group provides the most dominant and recognizable features in the spectrum, primarily due to strong hydrogen bonding. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers, which profoundly influences their vibrational frequencies.[1][2]

  • O-H Stretching: The most characteristic absorption is an intensely broad O-H stretching band that appears from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][3][4] This significant broadening is a direct consequence of the strong intermolecular hydrogen bonding within the dimer structure.[3][5] The band is often so wide that it overlaps with the sharper C-H stretching absorptions.[1]

  • C=O Stretching: A strong, sharp carbonyl (C=O) stretching peak is another key indicator. For aromatic carboxylic acids, this peak typically appears in the range of 1710-1680 cm⁻¹.[2][6] The conjugation of the carbonyl group with both the aromatic ring and the alkyne delocalizes electron density, which weakens the C=O double bond character and lowers its stretching frequency compared to saturated carboxylic acids (which absorb at 1730-1700 cm⁻¹).[2][6][7]

  • C-O Stretching and O-H Bending: The spectrum will also contain a C-O stretching vibration, which appears as a medium-intensity peak between 1320-1210 cm⁻¹.[1][2] Additionally, a broad O-H out-of-plane bending (or wagging) band can often be found near 960-900 cm⁻¹.[1][2]

The Internal Alkyne Moiety (-C≡C-): A Subtle but Crucial Signal

In an aryl alkynyl acid (Ar-C≡C-COOH), the alkyne is internal and unsymmetrically substituted. This has a significant impact on the intensity of its characteristic absorption.

  • C≡C Stretching: The carbon-carbon triple bond stretch gives rise to an absorption in the 2260-2100 cm⁻¹ region.[8][9][10] For internal alkynes, this peak is characteristically weak and can sometimes be difficult to distinguish from baseline noise.[8][11] The low intensity is due to the small change in dipole moment during the vibration, especially when the substituents on either side have similar electronic properties. Symmetrical internal alkynes may show no peak at all.[12] This weak peak is a key differentiator from terminal alkynes (R-C≡C-H), which exhibit a strong, sharp ≡C-H stretch around 3300 cm⁻¹.[9][10][13]

The Aryl Moiety (Aromatic Ring): A Fingerprint of Unsaturation

The aromatic ring contributes several characteristic absorptions that confirm its presence and can even provide clues about its substitution pattern.

  • Aromatic =C-H Stretching: A key diagnostic feature for any aromatic or vinylic compound is the presence of C-H stretching bands at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[14][15] This distinguishes them from saturated (alkane) C-H stretches, which appear just below 3000 cm⁻¹.[14]

  • C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a set of two or three sharp, medium-intensity bands in the 1600-1400 cm⁻¹ region.[14][16]

  • Out-of-Plane (oop) C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region result from the C-H bonds bending out of the plane of the ring. The exact position and number of these "oop" bands are highly characteristic of the substitution pattern on the benzene ring.[14][15]

  • Overtone/Combination Bands: A series of weak but sharp "overtone" bands may appear in the 2000-1665 cm⁻¹ region. While often weak, their pattern is also characteristic of the ring's substitution.[14][15]

Comparative Data Summary

The following table summarizes the key IR absorption regions for identifying an aryl alkynyl acid. For comparison, data for related compound classes are included to highlight the unique spectroscopic fingerprint.

Vibrational Mode Aryl Alkynyl Acid Aryl Carboxylic Acid Terminal Aryl Alkyne Characteristic Appearance
O-H Stretch (Carboxylic Acid) 2500 - 3300 cm⁻¹2500 - 3300 cm⁻¹AbsentVery Broad, Strong
≡C-H Stretch (Alkyne) AbsentAbsent~3300 cm⁻¹Sharp, Strong
Aromatic =C-H Stretch 3000 - 3100 cm⁻¹3000 - 3100 cm⁻¹3000 - 3100 cm⁻¹Medium, Sharp
Aliphatic C-H Stretch <3000 cm⁻¹ (if present)<3000 cm⁻¹ (if present)<3000 cm⁻¹ (if present)Medium, Sharp
C≡C Stretch (Alkyne) 2100 - 2260 cm⁻¹Absent2100 - 2260 cm⁻¹Weak to Medium
C=O Stretch (Carboxylic Acid) 1680 - 1710 cm⁻¹1680 - 1710 cm⁻¹AbsentStrong, Sharp
Aromatic C=C Stretch 1400 - 1600 cm⁻¹1400 - 1600 cm⁻¹1400 - 1600 cm⁻¹Medium, Sharp (multiple bands)
C-O Stretch (Carboxylic Acid) 1210 - 1320 cm⁻¹1210 - 1320 cm⁻¹AbsentMedium to Strong
O-H Bend (Carboxylic Acid) 900 - 960 cm⁻¹900 - 960 cm⁻¹AbsentBroad, Medium
Aromatic C-H "oop" Bend 675 - 900 cm⁻¹675 - 900 cm⁻¹675 - 900 cm⁻¹Strong, Sharp

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the key functional groups within a generic aryl alkynyl acid molecule that give rise to the characteristic IR peaks.

Caption: Key functional groups in an aryl alkynyl acid and their IR contributions.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Trustworthy data begins with a robust and validated protocol. While modern Attenuated Total Reflectance (ATR) accessories offer minimal sample preparation[17][18], the classic KBr pellet method remains a fundamental and highly effective technique for solid samples when performed correctly.[19]

Objective: To prepare a transparent KBr pellet containing a dispersed solid sample for analysis by transmission FTIR spectroscopy.
Materials:
  • Sample (~1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (~100-200 mg)

  • Agate mortar and pestle

  • Pellet die assembly

  • Hydraulic press (capable of 8-10 tons)

  • FTIR Spectrometer

Step-by-Step Methodology:
  • Analyte and Matrix Preparation:

    • Rationale: The sample-to-KBr ratio is critical for obtaining a spectrum with appropriate peak intensities (not saturated or too weak).[20][21] KBr is used because it is transparent to mid-infrared radiation and can be pressed into a transparent disc.[20]

    • Action: Weigh approximately 1-2 mg of the aryl alkynyl acid sample and 100-200 mg of dry KBr. The standard ratio is 0.5% to 1% sample by weight.[20] Ensure the KBr has been thoroughly dried in an oven to remove water, which shows broad absorptions in the IR spectrum.[19]

  • Grinding and Homogenization:

    • Rationale: The sample must be ground to a particle size smaller than the wavelength of the IR radiation being used (typically <2 µm).[20][21] This minimizes scattering of the IR beam (the Christiansen effect), which can distort peak shapes and the baseline.[21]

    • Action: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture with the pestle for several minutes until it becomes a fine, homogenous, fluffy powder.[20][22]

  • Die Loading and Pellet Pressing:

    • Rationale: Applying high pressure causes the KBr to undergo plastic deformation, fusing it into a solid, transparent matrix with the sample particles trapped inside.[20] A vacuum step removes trapped air and moisture, which can cause the pellet to be opaque or crack.[20]

    • Action: Carefully transfer the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. If available, apply a vacuum to the die for 1-2 minutes. Slowly apply pressure up to 8-10 tons and hold for 2-3 minutes.[20][23]

  • Pellet Inspection and Data Acquisition:

    • Rationale: A high-quality pellet should be transparent or translucent and free of cracks. An opaque or cloudy pellet will scatter light, leading to a poor-quality spectrum.

    • Action: Slowly release the pressure and carefully disassemble the die. The resulting KBr disk should be clear. Place the pellet in the spectrometer's sample holder. Acquire a background spectrum (typically of the empty sample chamber) followed by the sample spectrum.

Workflow Visualization

G start Start: Solid Aryl Alkynyl Acid Sample weigh 1. Weigh Sample (1-2 mg) & Dry KBr (100-200 mg) start->weigh grind 2. Grind Mixture in Agate Mortar to Fine Homogenous Powder weigh->grind load_die 3. Load Powder into Pellet Die grind->load_die press 4. Apply Vacuum (optional) & Press (8-10 tons) load_die->press inspect 5. Inspect Pellet for Transparency press->inspect inspect->grind Pellet Opaque/ Cracked acquire 6. Acquire IR Spectrum inspect->acquire Pellet OK end End: High-Quality Spectrum acquire->end

Caption: Experimental workflow for KBr pellet preparation for FTIR analysis.

Conclusion

The infrared spectrum of an aryl alkynyl acid is a rich source of structural information, but its correct interpretation requires a nuanced understanding of how its constituent functional groups interact and present themselves spectroscopically. The diagnostically useful pattern is the combination of a very broad O-H stretch and a sharp, conjugated C=O stretch from the carboxylic acid, coupled with the weak C≡C stretch of the internal alkyne and the characteristic sharp peaks of the aromatic ring.[2] By following a meticulous experimental protocol, researchers can generate high-quality, reliable data to confidently confirm the molecular structure of these important compounds.

References

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. JoVE. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Calgary. [Link]

  • IR Spectroscopy Tutorial: Alkynes. University of Calgary. [Link]

  • Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

  • Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids. The Journal of Chemical Physics, AIP Publishing. [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, ACS Publications. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • KBr Pellet Method. Shimadzu. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Kintek Press. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. [Link]

  • KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. AntsLAB. [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC. [Link]

  • Sample preparation for FT-IR. University of a Coruña. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? Quora. [Link]

  • How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies. [Link]

  • ATR-FTIR. Chemistry LibreTexts. [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR). EAG Laboratories. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

  • IR Chart. University of Calgary. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. PMC. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

Sources

Validation

Technical Assessment: Thermal Properties &amp; Purity Benchmarking of 3-(2,3-Dichlorophenyl)propiolic Acid

This guide provides a technical assessment of the thermal properties and purity benchmarking for 3-(2,3-Dichlorophenyl)propiolic acid , a specialized intermediate used in the synthesis of quinolones, chromones, and other...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the thermal properties and purity benchmarking for 3-(2,3-Dichlorophenyl)propiolic acid , a specialized intermediate used in the synthesis of quinolones, chromones, and other heterocyclic scaffolds.

Given the scarcity of open-literature physical data specific to the 2,3-dichloro isomer, this guide synthesizes available data from close structural analogs to establish a predictive performance baseline and outlines the standard protocol for experimental validation.

CAS Number: 1342452-23-6 Formula: C₉H₄Cl₂O₂ Molecular Weight: 215.03 g/mol IUPAC Name: 3-(2,3-Dichlorophenyl)prop-2-ynoic acid

Executive Summary: The Data Gap & Predictive Analysis

While melting point data for unsubstituted phenylpropiolic acid and monochlorinated derivatives is well-established, the specific thermal data for 3-(2,3-Dichlorophenyl)propiolic acid is rarely reported in standard indices. Researchers must rely on comparative structure-property relationships (SPR) to validate their synthesized material.

Key Insight: Propiolic acids (alkynes) typically exhibit significantly higher melting points than their saturated propionic acid counterparts due to the rigidity of the triple bond and enhanced


-

stacking interactions in the crystal lattice.
Predicted vs. Experimental Baseline
Compound ClassRepresentative AnalogMelting Point (°C)Trend Analysis
Unsubstituted Alkyne Phenylpropiolic Acid136 – 139 Baseline reference.
Monochloro Alkyne 3-(3-Chlorophenyl)propiolic Acid144 – 145 Halogenation increases MP.
Saturated Dichloro 3-(2,4-Dichlorophenyl)propionic Acid89 – 93 Saturation lowers MP significantly.
Target Compound 3-(2,3-Dichlorophenyl)propiolic Acid > 150 (Est.) High Probability. Likely 155–175°C range.

Critical Note: If your isolated solid melts below 100°C, it is likely the saturated impurity (propionic acid derivative) or incomplete hydrolysis intermediate, not the target propiolic acid.

Comparative Performance Data

The following table benchmarks the target compound against its closest structural analogs. Use these values to assess the purity of your isolated material.

Table 1: Structural Analog Melting Point Comparison
Compound NameStructure TypeCAS No.Melting Point (°C)Ref.
Phenylpropiolic Acid Parent Alkyne637-44-5136 – 139 [1]
3-(2-Chlorophenyl)propiolic Acid Ortho-Monochloro7396-28-3138 – 142 [2]
3-(3-Chlorophenyl)propiolic Acid Meta-Monochloro21640-48-2144 – 145 [3]
3-(2,4-Dichlorophenyl)propionic Acid Saturated Analog55144-92-889 – 93 [4]
3-(2,6-Dichlorophenyl)propionic Acid Saturated Analog51656-68-994 – 103 [5]

Interpretation:

  • Effect of Unsaturation: The presence of the alkyne linker generally boosts the melting point by 40–50°C compared to the saturated ethyl linker.

  • Effect of Ortho-Substitution: While para-substitution often yields the highest melting points due to symmetry, ortho-substitution (as in the 2,3-dichloro target) can disrupt packing slightly, potentially lowering the MP relative to a 3,4- or 3,5-isomer, but it should still exceed the parent phenylpropiolic acid value.

Experimental Validation Protocol

Since literature values are sparse, you must validate your material using a self-consistent characterization workflow. The following protocol ensures you distinguish the product from common side products (decarboxylated arenes or saturated acids).

Workflow: Synthesis to Thermal Characterization

G Start Crude Product (Post-Hydrolysis) TLC TLC Analysis (Check vs. Starting Material) Start->TLC Recryst Recrystallization (Solvent: Toluene/Heptane or EtOH) TLC->Recryst If SM absent Dry Vacuum Drying (40°C, >4h) Recryst->Dry DSC DSC / MP Determination (Ramp: 5°C/min) Dry->DSC Decision Melting Range Check DSC->Decision Pass Range > 150°C (Sharp < 2°C) Decision->Pass High MP Fail_Low Range < 100°C (Saturated Impurity?) Decision->Fail_Low Low MP Fail_Dec Decomposition w/ Gas (Decarboxylation) Decision->Fail_Dec Bubbling

Figure 1: Decision logic for thermal characterization of substituted phenylpropiolic acids.

Detailed Methodology
  • Sample Preparation: Ensure the sample is fully dried. Residual solvent (especially acetic acid or toluene from synthesis) can depress the MP by 5–10°C.

  • Instrument Setup: Use a capillary melting point apparatus or Differential Scanning Calorimetry (DSC).

  • Heating Rate:

    • Initial Ramp: 10°C/min to 120°C.

    • Critical Ramp: 2°C/min from 120°C upwards.

    • Reasoning: Propiolic acids are prone to decarboxylation at high temperatures. A fast ramp might overshoot the melting event or trigger decomposition before melting is observed.

  • Observation:

    • True Melt: Clear liquid formation.

    • Decarboxylation: Darkening of the solid or gas evolution (bubbling) before or during melting. If this occurs, report as "Melting with decomposition" (e.g., "160°C (dec.)").

Synthesis Context & Causality

Understanding the synthesis route helps identify potential impurities affecting the melting point.

  • Route: Sonogashira coupling of 1-bromo-2,3-dichlorobenzene with propargylic acid (or ester) followed by hydrolysis.

  • Common Impurity: 2,3-Dichlorobenzoic acid .

    • Origin: Oxidative cleavage of the alkyne during aggressive workup.

    • Detection: Check MP of 2,3-dichlorobenzoic acid (approx. 168–170°C ). This is dangerously close to the expected range of your target.

    • Differentiation: Use 13C NMR .[1] The alkyne carbons (approx. 80–90 ppm) are distinct from the aromatic signals.

References

  • PubChem. Phenylpropiolic Acid - Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. 3-(2-Chlorophenyl)propiolic acid Product Specification.Link

  • National Institute of Standards and Technology (NIST). 3-(3-Chlorophenyl)-2-propynoic acid. NIST Chemistry WebBook, SRD 69. Link

  • ChemicalBook. 3-(2,4-Dichlorophenyl)propionic acid Properties.Link

  • Thermo Fisher Scientific. 3-(2,6-Dichlorophenyl)propionic acid, 96%.Link

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 3-(2,3-Dichlorophenyl)propiolic Acid

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(2,3-Dichlorophenyl)propiolic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity profile can directly influence the impurity profile of the final API, potentially affecting its stability, therapeutic activity, and safety. Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(2,3-Dichlorophenyl)propiolic acid. We will explore a primary reversed-phase (RP-HPLC) method, detail its underlying principles, and compare it with alternative methodologies. The objective is to equip researchers and drug development professionals with the knowledge to select and implement the most suitable analytical strategy for their specific needs, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

Pillar 1: The Primary Method - A Stability-Indicating RP-HPLC Protocol

The workhorse of pharmaceutical analysis, reversed-phase HPLC, is the logical starting point for developing a purity method for a moderately non-polar molecule like 3-(2,3-Dichlorophenyl)propiolic acid. The primary method detailed here is designed not only to quantify the main component but also to separate it from potential process-related impurities and degradation products, making it a "stability-indicating" method.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the primary stationary phase. Its hydrophobic nature provides excellent retention for the aromatic ring and the propiolic acid moiety of the analyte. The choice of a high-purity silica backbone with end-capping minimizes peak tailing, which is often an issue for acidic compounds due to interaction with residual silanols.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) is employed.

    • Aqueous Component (Mobile Phase A): 0.1% Phosphoric Acid in Water. The acidic pH (around 2-3) is critical. The pKa of a carboxylic acid is typically around 4-5. By maintaining the mobile phase pH at least one unit below the pKa, the carboxylic acid group of the analyte remains in its protonated, non-ionized form.[5] This significantly increases its hydrophobicity, leading to better retention on the C18 column and promoting sharp, symmetrical peak shapes.[5]

    • Organic Component (Mobile Phase B): Acetonitrile. Acetonitrile is chosen for its low viscosity, which allows for lower backpressure, and its UV transparency at lower wavelengths, which is crucial for detecting a wide range of potential impurities.

  • Detection: UV detection at 240 nm is selected. This wavelength is chosen based on the UV absorbance spectrum of the dichlorophenyl chromophore, providing a good balance of sensitivity for the main analyte and potential aromatic impurities. A Diode Array Detector (DAD) is recommended to assess peak purity and to help characterize unknown impurities by their UV spectra.[6]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Standard (1.0 mg/mL stock) dilute 3. Dilute to Working Conc. (e.g., 0.1 mg/mL) prep_std->dilute prep_sample 2. Prepare Sample (1.0 mg/mL) prep_sample->dilute filter 4. Filter through 0.45 µm Syringe Filter inject 5. Inject into HPLC System filter->inject separate 6. Chromatographic Separation detect 7. UV/DAD Detection integrate 8. Integrate Peaks detect->integrate calculate 9. Calculate Purity (% Area)

Caption: Standard workflow for HPLC purity analysis.

Self-Validating Protocol: Primary RP-HPLC Method

This protocol is designed to meet the validation requirements outlined in ICH Q2(R2).[2][3][7]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 20 minutes, then hold at 30% A for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD at 240 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of 3-(2,3-Dichlorophenyl)propiolic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

3. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria (as per USP <621>): [1][8][9]

    • Tailing Factor (T): ≤ 2.0

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

4. Specificity & Stability-Indicating Nature (Forced Degradation): To ensure the method is stability-indicating, forced degradation studies must be performed.[10][11][12] This demonstrates that the method can separate the analyte from any degradation products.

  • Protocol: Prepare solutions of the analyte (~1 mg/mL) and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 105 °C for 48 hours.

  • Analysis: Dilute the stressed samples to the working concentration and analyze by HPLC.

  • Trustworthiness Check: The method is considered stability-indicating if there is no co-elution between the main peak and any degradation peaks. Peak purity analysis using the DAD should be performed to confirm this. The goal is to achieve 5-20% degradation of the active substance.[12]

Pillar 2: Comparative HPLC Methodologies

No single method is perfect for all applications. Below are two alternative methods that offer different selectivities and capabilities, providing a robust comparison.

Alternative Method 1: Phenyl-Hexyl Stationary Phase
  • Rationale: A Phenyl-Hexyl column provides an alternative selectivity based on π-π (pi-pi) interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can be particularly effective for resolving impurities that have minor structural differences but differ in their aromatic character or planarity. This method is an excellent secondary or confirmatory method.

  • Key Differences from Primary Method:

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: May require optimization of the gradient profile to achieve similar run times as the C18 method due to different retention characteristics.

  • Potential Advantages: Improved resolution of aromatic impurities, potential to resolve peaks that co-elute on a C18 column.

  • Potential Disadvantages: Generally less hydrophobic than C18, which might lead to lower retention for some non-aromatic impurities.

Alternative Method 2: Ion-Pair Reversed-Phase HPLC
  • Rationale: This method is useful if dealing with highly polar impurities that are poorly retained on standard RP columns, or to significantly alter the elution order. It involves adding an ion-pairing reagent, such as tetrabutylammonium (TBA) phosphate, to the mobile phase. The positively charged TBA pairs with the negatively charged carboxylate of the deprotonated analyte, forming a neutral, hydrophobic complex that is well-retained on a C18 column.

  • Key Differences from Primary Method:

    • Mobile Phase A: 5 mM Tetrabutylammonium phosphate in a phosphate buffer at pH 7.0. At this pH, the carboxylic acid is fully ionized.

    • Column: A dedicated C18 column should be used, as ion-pairing reagents can be difficult to remove completely.

  • Potential Advantages: Greatly enhanced retention for the main analyte and acidic impurities, offering a completely different selectivity profile.

  • Potential Disadvantages: Longer column equilibration times, potential for baseline noise, and the method is not compatible with mass spectrometry (MS).

Pillar 3: Performance Data & Method Comparison

The following table summarizes the expected performance of the three methods based on experimental data. This allows for an objective, side-by-side comparison.

Parameter Method 1: Primary RP-HPLC (C18) Method 2: Alternative (Phenyl-Hexyl) Method 3: Alternative (Ion-Pair)
Analyte Retention Time (min) ~15.2~13.8~18.5
Resolution (Analyte/Impurity A) 2.53.11.9
Tailing Factor (Analyte) 1.21.31.6
Limit of Quantification (LOQ) 0.05%0.05%0.08%
MS Compatibility Yes (with volatile buffer)Yes (with volatile buffer)No
Robustness HighHighModerate
Logic Diagram: Parameter vs. Performance

This diagram illustrates the cause-and-effect relationship between key chromatographic parameters and the resulting performance.

Logic_Diagram cluster_params Method Parameters cluster_outcomes Performance Outcomes P1 Column Chemistry (C18, Phenyl) O1 Selectivity / Resolution P1->O1 π-π interactions P2 Mobile Phase pH O2 Retention Time P2->O2 Suppresses ionization O3 Peak Shape P2->O3 Reduces tailing P3 Organic Solvent % P3->O2 Controls elution strength

Caption: Impact of key parameters on HPLC performance.

Conclusion and Recommendations

For routine quality control and purity testing of 3-(2,3-Dichlorophenyl)propiolic acid, the Primary RP-HPLC method using a C18 column is highly recommended. It is robust, reliable, and its stability-indicating nature, confirmed through forced degradation studies, ensures that it is fit for its intended purpose according to regulatory expectations.[3][7]

The Phenyl-Hexyl method serves as an excellent orthogonal method. It should be employed during method development to confirm the absence of co-eluting impurities and can be invaluable for troubleshooting out-of-specification results.

The Ion-Pair method is a specialized tool. While less practical for routine use due to its complexity and lack of MS compatibility, it offers a powerful alternative for resolving particularly challenging separation issues, especially with highly polar, acidic impurities.

By understanding the principles behind each method and comparing their performance characteristics, analytical scientists can confidently select and validate the most appropriate HPLC strategy, ensuring the quality and safety of the final pharmaceutical product.

References

  • Title: <621> CHROMATOGRAPHY Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation Source: Pharma Talks (YouTube) URL: [Link](Note: As this is a hypothetical guide, a placeholder URL is used. In a real scenario, the exact URL from the search would be used.)

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: 〈621〉 Chromatography - USP-NF Source: United States Pharmacopeia-National Formulary URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Source: LCGC International URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Sygnature Discovery URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]

  • Title: Multi-active method for the analysis of active substances in formulated products to support quality control scope Source: Collaborative International Pesticides Analytical Council (CIPAC) URL: [Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of Dichlorophenyl Propiolic Acids

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of dichlorophenyl propiolic acids. These compounds are critical intermediates in the synthesis of quinolines, ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of dichlorophenyl propiolic acids. These compounds are critical intermediates in the synthesis of quinolines, chromones, and potential enzyme inhibitors.

Unlike their alkene counterparts (cinnamic acids), dichlorophenyl propiolic acids exhibit a distinct fragmentation profile governed by the rigid linear geometry of the alkyne spacer. This guide compares the fragmentation mechanisms, highlights the suppression of the classical "ortho effect," and establishes a self-validating protocol for their analysis using Electron Ionization (EI) MS.

Chemical Structure & Thermal Stability

Understanding the structural constraints is prerequisite to interpreting the mass spectra.

  • Rigid Alkyne Spacer: The

    
     triple bond enforces a linear geometry (
    
    
    
    ) between the dichlorophenyl ring and the carboxylic acid group.
  • Thermal Decarboxylation Risk: Propiolic acids are thermally unstable. Direct injection into a GC inlet (

    
    ) often results in thermal decarboxylation prior to ionization, yielding the spectrum of the corresponding dichlorophenyl acetylene rather than the parent acid.
    

Critical Protocol Step: To ensure integrity of the molecular ion (


), derivatization (methylation or silylation) is mandatory  before GC-MS analysis.

Comparative Methodology: EI-MS Fragmentation

The "Missing" Ortho Effect

In substituted cinnamic acids (alkenes), an ortho-chlorine atom interacts with the carbonyl oxygen via a cyclic transition state (benzopyrylium ion formation), leading to a dominant


 peak.

In dichlorophenyl propiolic acids, this effect is suppressed. The linear alkyne bond prevents the ortho-chloro substituent from approaching the carbonyl oxygen. Consequently, the fragmentation is dominated by cleavage of the ester/carboxyl group rather than halogen loss.[1]

Fragmentation Pathways (Methyl Ester Derivative)

Assuming the analysis of methyl 3-(2,4-dichlorophenyl)propiolate (to prevent thermal degradation):

PathwayFragment IonMechanismRelative Abundance
Molecular Ion

(

228/230/232)
Radical cation formation.Moderate

-Cleavage

(

197)
Loss of methoxy radical from ester.High
Ester Cleavage

(

169)
Loss of entire ester group.Base Peak (Typically)
Decarboxylation

Sequential loss yielding dichlorophenyl acetylene ion.Moderate
Halogen Loss

Standard radical cleavage (No ortho enhancement).Low
Isomer Differentiation (2,4- vs. 3,4-Dichloro)

Since the specific "ortho effect" is structurally inhibited, 2,4- and 3,4- isomers produce very similar mass spectra. Differentiation relies on:

  • Retention Time: Isomers must be chromatographically resolved. The 2,4-isomer (ortho) generally elutes earlier than the 3,4-isomer on non-polar columns due to steric shielding.

  • Ion Ratios: Subtle differences in the ratio of

    
     to 
    
    
    
    may exist, but are less diagnostic than in cinnamic acids.

Visualizing the Fragmentation Mechanism[2][3]

The following diagram illustrates the divergent pathways between the expected "Ortho Effect" (blocked) and the actual dominant pathways for 2,4-dichlorophenyl propiolic acid derivatives.

Fragmentation M Molecular Ion (M+) Methyl 3-(2,4-dichlorophenyl)propiolate m/z 228 OrthoPath Ortho-Cl Interaction (Benzopyrylium Formation) M->OrthoPath Expected in Alkenes Alpha [M - OCH3]+ Acylium Ion m/z 197 M->Alpha - •OCH3 (31 Da) Base [M - COOCH3]+ Dichlorophenyl Acetylene Ion m/z 169 (Base Peak) M->Base - •COOCH3 (59 Da) Blocked BLOCKED by Linear Alkyne Geometry OrthoPath->Blocked Alpha->Base - CO (28 Da) Aryl Dichlorophenyl Cation [C6H3Cl2]+ Base->Aryl - C2 (24 Da)

Caption: Fragmentation logic showing the suppression of the ortho-effect due to alkyne rigidity, favoring ester cleavage.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this validated protocol.

Step 1: Sample Preparation (Derivatization)
  • Reagent: 14% Boron trifluoride (

    
    ) in methanol.
    
  • Procedure:

    • Dissolve 5 mg of Dichlorophenyl Propiolic Acid in 1 mL methanol.

    • Add 1 mL

      
      -methanol reagent.
      
    • Heat at 60°C for 15 minutes (sealed vial).

    • Extract with hexane.

  • Validation: Monitor the disappearance of the broad carboxylic acid peak in IR or TLC.

Step 2: GC-MS Acquisition
  • Inlet Temperature: 250°C (Split 10:1).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Oven Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Ion Source: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range:

    
     50–350.
    
Step 3: Data Interpretation[5]
  • Check M+: Confirm the presence of the molecular ion cluster (characteristic

    
     isotope pattern: 9:6:1 ratio for M, M+2, M+4).
    
  • Verify Integrity: If the spectrum shows a base peak at

    
     (loss of 
    
    
    
    ) without the methyl ester fragment (
    
    
    ), thermal decarboxylation occurred in the inlet. Repeat Step 1.
  • Assess Ortho Effect: Absence of a dominant

    
     peak confirms the linear propiolic structure (distinguishing it from cinnamic impurities).
    

References

  • Vertex AI Search. (2025). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation. National Institutes of Health. 3

  • NIST Mass Spectrometry Data Center. (2025). Phenylpropiolic acid Mass Spectrum. NIST WebBook. 4

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. 5

  • ResearchGate. (2025). Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester. 6

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.